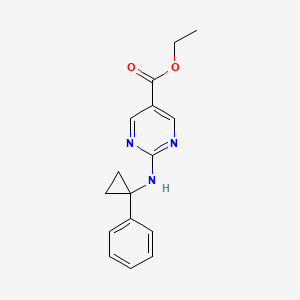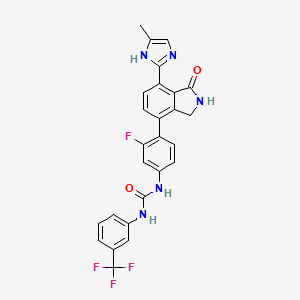
Cibinetide
説明
Cibinetide, also known as ARA290, is a synthetic peptide that has been gaining attention in the medical and scientific communities for its potential therapeutic applications . It is a non-erythropoietic analogue of Erythropoietin (EPO) that specifically binds to the heteromeric receptor composed of EPO receptor (EPOR) and CD131, conferring tissue protection .
Synthesis Analysis
Cibinetide is a synthetic oligo-peptide rationally designed to selectively activate the Innate Repair Receptor (IRR) .Molecular Structure Analysis
Cibinetide is an 11-amino acid, linear peptide . It is entirely derived from the helix beta domain of erythropoietin (EPO), a glycoprotein hormone naturally produced by the peritubular cells of the kidney .Chemical Reactions Analysis
Cibinetide has been shown to have a significant impact on tissue mineral density (TMD) in both cortical and trabecular bone . It also has the potential to lower chronic inflammation, which could have wide-ranging benefits for health and disease management .Physical And Chemical Properties Analysis
Cibinetide has a molecular weight of 1257.31 and a chemical formula of C51H84N16O21 . It is administered through intravenous and subcutaneous routes of administration .科学的研究の応用
Treatment of Diabetic Macular Edema (DME)
A Phase 2 trial indicated that cibinetide was safe and showed potential improvements in National Eye Institute Visual Function Questionnaire scores, central retinal thickness, tear production, diabetic control, and albuminuria in some participants with DME (Lois et al., 2020).
Enhancement of Islet Allograft Function
In the context of pancreatic islet transplantation, cibinetide demonstrated protective and anti-inflammatory properties, improving transplant efficacy and significantly delaying allograft rejection in an allogeneic mouse model (Yao et al., 2020).
Treatment of Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain
A phase 2b trial showed that cibinetide significantly increased small nerve fiber abundance in the cornea and skin, suggesting a disease-modifying effect (Culver et al., 2017).
Amelioration of Experimental Colitis
Cibinetide was found to reduce severe inflammation and mortality in mice with experimental colitis, hinting at its potential as a therapeutic for inflammatory bowel disease (Nairz et al., 2017).
Protection of Human Islets in Stressful Environments
Cibinetide maintained human islet ATP levels, reduced caspase activity, and improved engraftment in a mouse model of human islet transplantation, indicating its potential in clinical pancreatic islet transplantation (Yao et al., 2021).
Improvement of Diabetic Wound Healing
In a mouse model of genetic diabetes, cibinetide administration resulted in significant improvements in various markers of wound healing, suggesting its usefulness in treating diabetes-associated wounds (Bitto et al., 2018).
Increased Bone Mineral Density
Cibinetide treatment significantly increased both cortical and trabecular bone mineral density in mice, presenting it as a potential treatment for bone loss associated with EPO treatment (Awida et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTIQQBMSJTRBR-WYKNNRPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84N16O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cibinetide | |
CAS RN |
1208243-50-8 | |
| Record name | Cibinetide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208243508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cibinetide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIBINETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W5677JKDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



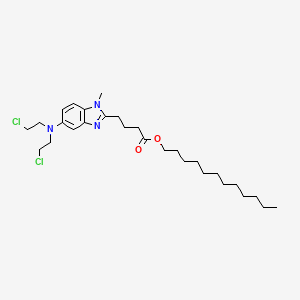
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)

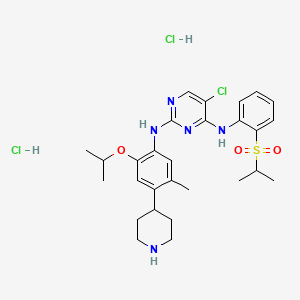

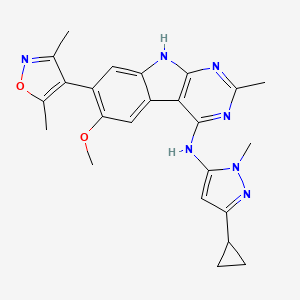

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
